molecular formula C16H21NO2 B069856 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline CAS No. 179898-89-6

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

Cat. No.: B069856
CAS No.: 179898-89-6
M. Wt: 259.34 g/mol
InChI Key: NEBHPNNWUHTYAH-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications and Mechanisms

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline and its analogues have shown potential in antioxidant applications, particularly in the preservation of polyunsaturated fatty acids in fish meal, which are prone to spontaneous combustion due to their high degree of unsaturation. Research conducted since 1983 has highlighted the importance of accurate physical constants for these compounds and demonstrated that their efficacy as antioxidants must be determined within the actual medium of application, such as fish meal, rather than in accelerated tests. One particular analogue, hydroquin (1,2-dihydro-2,2,4-trimethylquinoline), was identified as equally effective and cost-efficient as ethoxyquin, the standard antioxidant used in this context. This research emphasizes the critical role of oxidation products, like EQ-dimer and a quinolone derivative, which are potent antioxidants in their own right, potentially explaining the strong antioxidative property of ethoxyquin in fish meal preservation (A. J. de Koning, 2002).

Analytical Methods for Antioxidant Activity

The analytical determination of antioxidant activity has been a significant area of research, with various methods developed to assess the efficacy of compounds such as this compound. These methods are crucial for understanding how antioxidants interact with free radicals and other oxidizing agents, providing a foundation for their application in food engineering, medicine, and pharmacy. Key tests include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Folin–Ciocalteu test, among others. These tests are based on either hydrogen atom transfer or electron transfer mechanisms, and they offer insight into the kinetic processes and equilibria involved in antioxidant reactions. Such analytical methods are instrumental in the development of antioxidants for complex sample matrices and have been applied successfully in determining the antioxidant capacity of a wide range of samples (I. Munteanu, C. Apetrei, 2021).

Biochemical Analysis

Biochemical Properties

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions is primarily through the formation of covalent bonds during the process of tert-butoxycarbonylation .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it can be inferred that it may influence cellular function by modifying the biochemical properties of various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the process of tert-butoxycarbonylation. This process involves the formation of covalent bonds with various acidic substrates, potentially leading to changes in their biochemical properties and subsequent effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its role as a tert-butoxycarbonylation reagent, it is likely that its effects may vary over time depending on the stability of the formed covalent bonds and the degradation rate of the modified substrates .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it may interact with various enzymes and cofactors involved in the metabolism of the substrates it modifies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Given its chemical properties, it may be able to pass through cell membranes and distribute within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its chemical properties, it may be able to localize to various subcellular compartments depending on the nature of the substrates it modifies .

Properties

IUPAC Name

tert-butyl 2,2-dimethylquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBHPNNWUHTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444806
Record name 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-89-6
Record name 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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